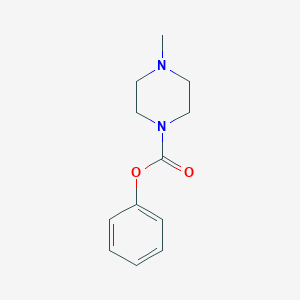

4-Methyl-piperazine-1-carboxylic acid phenyl ester

Description

Properties

IUPAC Name |

phenyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWWKRSKUAYPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester from N-methylpiperazine

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, a valuable building block in medicinal chemistry. The synthesis is achieved through the reaction of N-methylpiperazine with phenyl chloroformate. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization. It is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

1.1 Chemical Identity and Significance

4-Methyl-piperazine-1-carboxylic acid phenyl ester, also known as phenyl N-(4-methylpiperazin-1-yl)methanoate, is a carbamate derivative of N-methylpiperazine. The piperazine motif is a crucial scaffold in numerous pharmaceuticals, and its derivatives are extensively studied for various biological activities.[1] The carbamate functional group, in particular, is a cornerstone in modern drug design, often serving as a bioisostere for amide bonds to enhance metabolic stability or to create prodrugs that improve bioavailability.[2]

1.2 Applications in Drug Development

The structural features of 4-Methyl-piperazine-1-carboxylic acid phenyl ester make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Phenyl piperazine derivatives have been investigated for a range of applications, including as antimicrobial agents and for their effects on dopamine receptors.[1]

Synthetic Strategy and Mechanism

2.1 Overview of the Acylation Reaction

The synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester from N-methylpiperazine is a classic example of a nucleophilic acyl substitution reaction. In this process, the secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This reaction is highly efficient for forming carbamates from primary and secondary amines.[2]

2.2 Detailed Reaction Mechanism

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of N-methylpiperazine attacks the carbonyl carbon of phenyl chloroformate. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting positively charged piperazinium species is deprotonated, typically by a base present in the reaction mixture or another molecule of N-methylpiperazine, to yield the final neutral carbamate product and a hydrochloride salt byproduct.

The reaction is generally conducted in the presence of a solvent and may be carried out at temperatures ranging from 0°C to room temperature.[3]

Diagram of the Reaction Mechanism

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

2.3 Rationale for Reagent Selection

-

N-methylpiperazine: The starting material containing the nucleophilic secondary amine.

-

Phenyl Chloroformate: A highly effective electrophile for the synthesis of carbamates.[2] The phenoxy group is a good leaving group in subsequent reactions if further modification is desired, while the chloride is the primary leaving group during the carbamate formation.

-

Base (e.g., Triethylamine, Potassium Carbonate): An acid scavenger is often added to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.[3]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

3.1 Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| N-methylpiperazine | 100.16 | 10.0 | 1.0 |

| Phenyl Chloroformate | 156.57 | 10.0 | 1.0 |

| Triethylamine | 101.19 | 12.0 | 1.2 |

| Dichloromethane (DCM) | - | - | - |

| Saturated NaHCO₃ solution | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperazine (1.0 g, 10.0 mmol) and dichloromethane (20 mL).

-

Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Phenyl Chloroformate: Slowly add a solution of phenyl chloroformate (1.25 mL, 10.0 mmol) in dichloromethane (5 mL) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

-

Characterization and Data Analysis

-

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%, depending on the purity of the reagents and the efficiency of the work-up and purification steps.

-

Physical Properties: The product is expected to be a solid or a viscous oil at room temperature.

-

Spectroscopic Data: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

-

N-methylpiperazine: Flammable liquid and vapor. It can cause severe skin burns and eye damage and may cause an allergic skin reaction. It is harmful if swallowed or in contact with skin and can be fatal if inhaled. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

-

Phenyl Chloroformate: Corrosive and toxic. It reacts with water and should be handled with care in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing, and do not breathe its vapors.[6] Incompatible with strong oxidizing agents, amines, and bases.[5]

-

Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.

-

Dichloromethane: A volatile solvent with potential health risks. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

Experimental Workflow Summary

Diagram of the Experimental Workflow

Caption: Figure 2: General Experimental Workflow.

References

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.

- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

- Apollo Scientific. (2023). 4-[(Aminomethyl)phenyl]piperazine, N1-BOC protected Safety Data Sheet.

- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.

- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.

- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

- ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- ResearchGate. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides.

- Google Patents. (n.d.). CN101778821A - Synthesizing of N-(4-luorobenzyl)-N-(1-methyl piperidine-4-yl)-N '-(4-(2-methyl propoxy-) phenyl methyl) urea and tartrate and crystal formation.

- Thermo Fisher Scientific. (2025). Phenyl chloroformate Safety Data Sheet.

- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Sdfine. (n.d.). N-methylpiperazine GHS Safety Data Sheet.

- National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines.

- Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.

- ChemBK. (2024). phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate.

- Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

- Royal Society of Chemistry. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2.

- Google Patents. (n.d.). CN102617508B - N-(4-formylphenyl)-phenothiazine and preparation method thereof.

- TCI Chemicals. (2025). Phenyl Chloroformate Safety Data Sheet.

- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.

- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Phenyl 4-methylpiperazine-1-carboxylate physical properties

A Technical Guide to the Physicochemical Characterization of Phenyl 4-methylpiperazine-1-carboxylate

Introduction

Phenyl 4-methylpiperazine-1-carboxylate is a chemical compound of interest within pharmaceutical research and development. As with any compound intended for further study, a comprehensive understanding of its physical properties is a prerequisite for its advancement. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and formulation development to bioavailability and storage stability.

This guide provides an in-depth overview of the core physical properties of Phenyl 4-methylpiperazine-1-carboxylate. In light of the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, standardized methodologies required for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to generate reliable and reproducible physicochemical data. The narrative bridges theoretical principles with field-proven experimental insights, reflecting a commitment to scientific integrity and best practices.

Chemical Identity and Structure

Precise identification is the cornerstone of any chemical analysis. Phenyl 4-methylpiperazine-1-carboxylate is defined by the following identifiers:

-

IUPAC Name: phenyl 4-methylpiperazine-1-carboxylate[1]

-

Chemical Structure:

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of Phenyl 4-methylpiperazine-1-carboxylate. It is critical to note that most of the quantitative data available in public databases are computationally predicted rather than experimentally verified. Therefore, the values below should be treated as estimates pending empirical determination.

| Property | Value / Description | Source |

| Molecular Weight | 220.27 g/mol | [1][3] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 32.8 Ų | [1] |

| Melting Point | Not experimentally reported. Requires determination. | - |

| Boiling Point | Not experimentally reported. Requires determination. | - |

| Solubility | Not experimentally reported. Requires determination. | - |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, my recommendation is to approach a new batch of a compound like Phenyl 4-methylpiperazine-1-carboxylate with a systematic characterization workflow. The following protocols are self-validating systems designed to produce trustworthy data.

Workflow for Physical Property Determination

The logical flow for characterizing a new chemical entity is crucial for ensuring data integrity and efficient resource allocation. The process begins with identity confirmation and proceeds through the determination of key physical properties.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methyl-piperazine-1-carboxylic acid phenyl ester as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Introduction: Unveiling the Therapeutic Potential of Piperazine Carboxylic Acid Esters

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing bioavailability and metabolic stability.[3] Within this broad class, 4-Methyl-piperazine-1-carboxylic acid phenyl ester represents a molecule of significant interest. While direct pharmacological data for this specific ester is nascent, its structural similarity to known bioactive agents allows us to formulate a compelling hypothesis regarding its mechanism of action. This guide posits that 4-Methyl-piperazine-1-carboxylic acid phenyl ester likely functions as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This hypothesis is built upon extensive research into structurally related piperazine-based carboxamides and carbamates that have been shown to potently and selectively inhibit FAAH.[4][5]

This document will provide a comprehensive exploration of this putative mechanism, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of the FAAH enzyme, the rationale for suspecting a covalent inhibitory mechanism, detailed experimental protocols to validate this hypothesis, and the potential therapeutic implications.

The Central Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs).[4][6] The primary substrates of FAAH include:

-

Anandamide (AEA): An endocannabinoid that modulates pain, mood, and appetite.

-

Palmitoylethanolamide (PEA): An endogenous lipid with anti-inflammatory and analgesic properties.

-

Oleoylethanolamide (OEA): A lipid that regulates satiety and fat metabolism.

By hydrolyzing these signaling lipids, FAAH diminishes their biological activity.[4] Consequently, the inhibition of FAAH leads to an accumulation of these endogenous ligands, potentiating their effects at their respective receptors. This "entourage effect" is a highly sought-after therapeutic strategy for conditions such as chronic pain, anxiety, and inflammatory disorders.[6]

The Hypothesized Mechanism of Action: Covalent Inhibition of FAAH

We propose that 4-Methyl-piperazine-1-carboxylic acid phenyl ester acts as a mechanism-based inhibitor of FAAH. This mode of inhibition involves the formation of a stable, covalent bond with a key amino acid residue in the enzyme's active site, leading to its inactivation.

The rationale for this hypothesis is grounded in the established mechanism of similar piperazine-containing compounds.[4][5] The catalytic triad of FAAH (Ser241-Ser217-Lys142) is responsible for the hydrolysis of its substrates. In the case of covalent inhibitors, the catalytic serine (Ser241) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the inhibitor. This leads to the formation of a carbamoyl-enzyme intermediate, effectively sequestering the enzyme and preventing it from processing its natural substrates. The phenyl ester moiety in 4-Methyl-piperazine-1-carboxylic acid phenyl ester is a good leaving group, which would facilitate this nucleophilic attack.

The proposed inhibitory pathway can be visualized as follows:

Sources

- 1. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-piperazine-1-carboxylic acid phenyl ester: Synthesis, Potential Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational molecules.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of steric and electronic properties, while also improving aqueous solubility and oral bioavailability of the parent molecule. This versatile heterocyclic motif is a key component in drugs targeting a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. This guide focuses on a specific derivative, 4-Methyl-piperazine-1-carboxylic acid phenyl ester, providing a comprehensive overview of its synthesis, potential biological activities, and avenues for future research. While direct literature on this exact molecule is sparse, this guide will leverage data from closely related analogues to provide a predictive and insightful analysis for researchers entering this chemical space.

Chemical Synthesis and Characterization

The synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester can be approached through several established synthetic routes. A common and efficient method involves the reaction of 1-methylpiperazine with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol:

-

Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.).

-

Addition of Phenyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phenyl chloroformate (1.0 eq.) dropwise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Methyl-piperazine-1-carboxylic acid phenyl ester.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the methyl, piperazine, and phenyl groups and their respective chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[3]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carbamate functional group.

Potential Biological Activities and Therapeutic Applications

The structural features of 4-Methyl-piperazine-1-carboxylic acid phenyl ester suggest several potential biological activities. The phenyl ester moiety can act as a "warhead," capable of covalently modifying serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[4]

Serine Hydrolase Inhibition: A Mechanistic Hypothesis

Serine hydrolases, such as fatty acid amide hydrolase (FAAH), play crucial roles in signaling pathways by degrading lipid signaling molecules like anandamide.[4] Inhibition of these enzymes can have therapeutic benefits in pain, inflammation, and neurological disorders.[4] The proposed mechanism of inhibition by 4-Methyl-piperazine-1-carboxylic acid phenyl ester involves the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. The phenolate anion is released as a leaving group.

Caption: Proposed mechanism of serine hydrolase inhibition.

Potential Therapeutic Areas:

Based on the activities of related piperazine-containing molecules, 4-Methyl-piperazine-1-carboxylic acid phenyl ester could be investigated for the following therapeutic applications:

-

Oncology: Piperazine derivatives have been explored as anti-cancer agents, including inhibitors of oncogenic microRNAs.[5]

-

Inflammation and Pain: As potential serine hydrolase inhibitors, these compounds could modulate lipid signaling pathways involved in inflammation and nociception.[1][4]

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is present in many CNS-active drugs.[2][6][7] Further derivatization could lead to compounds with anxiolytic or other psychotropic properties.[2][6]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potential of 4-Methyl-piperazine-1-carboxylic acid phenyl ester against a specific serine hydrolase, a well-established in vitro enzyme inhibition assay can be employed.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the target enzyme.

-

Prepare a solution of the purified recombinant enzyme.

-

Prepare a solution of a fluorogenic or chromogenic substrate for the enzyme.

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer solution.

-

Add serial dilutions of the test compound to the wells.

-

Add the enzyme solution to all wells and incubate for a specific period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the fluorescence or absorbance at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Comparative Analysis of Related Piperazine Derivatives

To provide context for the potential activity of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, the following table summarizes the biological activities of structurally similar compounds found in the literature.

| Compound Name/Class | Key Structural Features | Biological Activity | Reference |

| LQFM-008 | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]-1-piperazine carboxylic acid ethyl ester | Anti-nociceptive and anti-inflammatory | [1] |

| JNJ-1661010 | 4-(3-phenyl-[5][8][9]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Fatty Acid Amide Hydrolase (FAAH) Inhibitor | [4] |

| Disubstituted Piperazine Derivatives | Varied aromatic and heteroaromatic substituents | Inhibition of oncogenic microRNA-210 | [5] |

| Imatinib Derivatives | N-methylpiperazine moiety | BCR-ABL Kinase Inhibitors | [9] |

| Sildenafil (Viagra) | 4-methylpiperazine moiety | PDE5 Inhibitor for Erectile Dysfunction | [10] |

| Cetirizine (Zyrtec) | Piperazine core | Antihistamine for Allergic Rhinitis | [11] |

Future Directions and Conclusion

4-Methyl-piperazine-1-carboxylic acid phenyl ester represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for covalent modification of serine hydrolases make it an attractive scaffold for further investigation. Future research should focus on:

-

Synthesis and Characterization: The definitive synthesis and thorough characterization of the title compound.

-

In Vitro Screening: A broad screening against a panel of serine hydrolases to identify potential targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and methyl groups to optimize potency and selectivity.

-

In Vivo Evaluation: Assessment of the efficacy of promising analogues in relevant animal models of disease.

References

-

Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester - MDPI. Available from: [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. Available from: [Link]

-

Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available from: [Link]

-

Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. Available from: [Link]

-

Sildenafil - Wikipedia. Available from: [Link]

-

Biochemical and biological properties of 4-(3-phenyl-[5][8][9] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed. Available from: [Link]

-

Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed. Available from: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available from: [Link]

-

Cetirizine - Wikipedia. Available from: [Link]

-

4-Methyl-piperazine-1-carboxylic acid phenyl ester | C12H16N2O2 - PubChem. Available from: [Link]

Sources

- 1. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-piperazine-1-carboxylic acid phenyl ester | C12H16N2O2 | CID 2817209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Sildenafil - Wikipedia [en.wikipedia.org]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

The Diverse Biological Activities of Piperazine-1-Carboxylate Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine-1-Carboxylate Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, recognized for its significant therapeutic potential across a wide array of biological targets. Its unique structural features, including two basic nitrogen atoms, allow for diverse substitutions, profoundly influencing the physicochemical properties, pharmacokinetic profiles, and pharmacological activities of the resulting derivatives. Among these, piperazine-1-carboxylate derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic areas where piperazine-1-carboxylate derivatives have shown significant promise, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Activities: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct modes of action. Piperazine-1-carboxylate derivatives have demonstrated considerable potential in combating a range of bacterial and fungal pathogens.

Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal effects of piperazine-1-carboxylate derivatives are multifaceted, often involving the disruption of essential cellular processes in microorganisms. Key mechanisms include:

-

Inhibition of Enoyl-ACP Reductase (ENR): This enzyme plays a crucial role in the fatty acid biosynthesis pathway of bacteria. Certain piperazine derivatives have been identified as inhibitors of ENR, thereby disrupting the production of essential fatty acids and leading to bacterial cell death.[1]

-

Induction of Reactive Oxygen Species (ROS) Accumulation: Some piperazine-1-carboxamidine analogues have been shown to exert their fungicidal activity by inducing the accumulation of endogenous ROS in fungal cells, such as Candida albicans.[2] This oxidative stress leads to cellular damage and apoptosis.[3]

-

Disruption of Fungal Cell Membrane and Wall Integrity: Certain piperazine-azole derivatives exhibit a dual mechanism of action against fluconazole-resistant C. albicans. They simultaneously disrupt the Ras/cAMP/PKA pathway, which is crucial for hyphal formation, and inhibit ergosterol biosynthesis.[4] This leads to ergosterol depletion, severe membrane disruption, and impaired cell wall integrity, ultimately resulting in fungal cell death.[4][5]

-

Targeting the Cytoplasmic Membrane: Piperazine-based polymers have been shown to target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and subsequent cell death.[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of piperazine-1-carboxylate derivatives is significantly influenced by the nature and position of substituents on the piperazine and carboxylate moieties. Key SAR observations include:

-

Substituents on the Phenyl Ring: In piperazine-1-carboxamidine analogues, the presence of large atoms or side chains on the phenyl group is associated with a higher capacity for ROS accumulation in Candida albicans and enhanced fungicidal activity.[7]

-

N-Substituents on the Piperazine Ring: The variation of N-substituents on the piperazine ring plays a critical role in the potency and selectivity of these compounds towards their biological targets.[1]

-

Hybrid Molecules: The combination of the piperazine scaffold with other bioactive moieties, such as azoles, quinolones, and flavonols, has proven to be a successful strategy for developing potent antimicrobial and antifungal agents.[4][5][8]

Experimental Protocols for Antimicrobial and Antifungal Evaluation

The assessment of the antimicrobial and antifungal activity of piperazine-1-carboxylate derivatives typically involves the following in vitro assays:

This method is a quantitative assay used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the appropriate broth.[2][9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[1][9] Control wells containing only the microorganism and broth (positive control) and only broth (negative control) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[1][9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.

Step-by-Step Methodology:

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[10][11]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[6][11]

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[11][12]

-

Compound Application: A specific volume of the test compound solution is added to each well.[10][11] A positive control (known antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Data Presentation: Antimicrobial and Antifungal Activity

The results of antimicrobial and antifungal testing are typically summarized in tables to facilitate comparison of the activity of different derivatives.

| Compound ID | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Example 1 | Staphylococcus aureus | 16 | 18 | [1] |

| Example 2 | Escherichia coli | 32 | 15 | [1] |

| Example 3 | Candida albicans | 8 | 20 | [13] |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization: Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening of novel piperazine-1-carboxylate derivatives for antimicrobial activity.

Caption: Workflow for the discovery and development of antimicrobial piperazine-1-carboxylate derivatives.

Conclusion and Future Directions

Piperazine-1-carboxylate derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including microbial pathogens, underscores their importance in medicinal chemistry. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds the potential to deliver next-generation therapies for a variety of diseases. Future research efforts should focus on the strategic design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their potential in combination therapies to combat drug resistance.

References

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, E. A., Al-Ghamdi, K. M., & El-Emam, A. A. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3723. [Link]

-

Li, Y., Wang, R., Mao, Z., & Li, J. (2025). Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry, 155, 109181. [Link]

-

Francois, I. E., De Bolle, L., Vandekerckhove, L., Aerts, R. J., & Cammue, B. P. (2006). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Journal of medicinal chemistry, 49(24), 7081–7090. [Link]

-

Suryavanshi, S., & Rathore, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Zhang, M., Zeng, G., Liao, X., & Wang, Y. (2019). An antibacterial and biocompatible piperazine polymer. RSC advances, 9(19), 10135–10147. [Link]

-

Kharb, R., Sharma, P. C., & Yar, M. S. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

-

Singh, S., Kumar, A., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-255. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Singh, A., & Poswal, F. S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(3), 2758-2763. [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

-

Vedantham, P., S, A., & S, D. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Molecules, 24(18), 3262. [Link]

-

Kumar, V., Kumar, S., & Singh, S. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4927. [Link]

-

Tirtashi, F., & Gaffari, A. (2018). Agar well-diffusion antimicrobial assay. In Probiotics and prebiotics in human nutrition and health. IntechOpen. [Link]

-

Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Turkish journal of pharmaceutical sciences, 13(2), 147–154. [Link]

-

Shelkar, P. L., Mali, P. P., Patil, P. N., & Sapkal, S. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

-

Belenky, P., & Berube, B. J. (2023). Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death. PLoS pathogens, 19(10), e1011691. [Link]

-

Zhang, Y., Li, M., Xue, W., & Song, B. (2024). Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity. Medicinal Chemistry Research, 33(9), 1-13. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hereditybio.in [hereditybio.in]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Strategic Role of the 4-Methyl-piperazine-1-carboxylic acid phenyl ester Scaffold in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile physicochemical properties and its prevalence in a multitude of approved therapeutic agents. When functionalized, this privileged scaffold offers a gateway to diverse chemical spaces and biological activities. This in-depth technical guide focuses on a specific, yet broadly applicable derivative: 4-Methyl-piperazine-1-carboxylic acid phenyl ester . We will dissect the strategic importance of its constituent moieties—the N-methylpiperazine core and the phenyl carbamate linker—and elucidate their collective potential in shaping the future of drug design. This guide will provide a comprehensive overview of its synthesis, potential therapeutic applications, and the underlying principles of its utility in constructing novel molecular entities with enhanced pharmacological profiles.

I. Introduction: Deconstructing a Privileged Scaffold

At its core, "4-Methyl-piperazine-1-carboxylic acid phenyl ester" is a molecule that elegantly combines two critical pharmacophoric elements: the N-methylpiperazine unit and a phenyl carbamate group. The strategic value of this compound in drug discovery lies not in a single, defined biological activity, but rather in its potential as a versatile building block and a tunable modulator of pharmacokinetic and pharmacodynamic properties.

The piperazine moiety is a common feature in numerous FDA-approved drugs, prized for its ability to introduce a basic nitrogen center, which can enhance aqueous solubility and form crucial salt bridges with biological targets. The addition of a methyl group at the N4 position can further modulate basicity and lipophilicity, influencing cell permeability and metabolic stability.

The phenyl carbamate linker introduces a degree of rigidity and specific hydrogen bonding capabilities. Carbamates are recognized as stable isosteres of amide bonds and are frequently employed in medicinal chemistry to improve metabolic stability and cell permeability.[1] The phenyl ester component can serve as a leaving group in certain reactions or contribute to aromatic interactions within a target's binding site.

This guide will explore the synthesis of this scaffold, delve into the established roles of its components in successful drug discovery campaigns, and propose future avenues for its application in developing next-generation therapeutics.

II. Synthesis and Chemical Properties

The synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester can be approached through a straightforward and well-established chemical pathway. The most common method involves the reaction of a piperazine precursor with a chloroformate.

Proposed Synthetic Pathway

A likely and efficient synthesis of the target compound involves a two-step process, starting from commercially available N-methylpiperazine.

-

Formation of the Carbamoyl Chloride: N-methylpiperazine is reacted with a phosgene equivalent, such as triphosgene or diphosgene, to form the intermediate, 4-methylpiperazine-1-carbonyl chloride. This reaction is typically performed in an inert solvent at low temperatures to control reactivity.

-

Esterification: The resulting 4-methylpiperazine-1-carbonyl chloride is then reacted with phenol in the presence of a base to yield the final product, 4-Methyl-piperazine-1-carboxylic acid phenyl ester.

Sources

Phenyl 4-Methylpiperazine-1-Carboxylate: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

Phenyl 4-methylpiperazine-1-carboxylate is a chemical compound with the CAS number 132906-06-0.[1] It possesses a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .[2] Understanding these fundamental properties is the first step in a comprehensive safety assessment, as they influence the substance's behavior and potential interactions.

Table 1: Physicochemical Properties of Phenyl 4-methylpiperazine-1-carboxylate

| Property | Value | Source |

| CAS Number | 132906-06-0 | BLD Pharm[1] |

| Molecular Formula | C12H16N2O2 | PubChem[2] |

| Molecular Weight | 220.27 g/mol | PubChem[2] |

| IUPAC Name | phenyl 4-methylpiperazine-1-carboxylate | PubChem[2] |

Hazard Identification and GHS Classification

A definitive, publicly available GHS classification for Phenyl 4-methylpiperazine-1-carboxylate is not readily found. However, by examining structurally similar compounds, we can infer potential hazards. For instance, 1-Phenylpiperazine is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. While these specific classifications may not directly apply, they underscore the need for a cautious and proactive approach to handling Phenyl 4-methylpiperazine-1-carboxylate.

Inferred Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Given the toxicity of related phenylpiperazine compounds, it is prudent to assume this compound may be harmful if swallowed, inhaled, or comes into contact with skin.

-

Skin Corrosion/Irritation: The piperazine moiety can be irritating to the skin.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause irritation or more severe damage.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Fume Hood: All handling of Phenyl 4-methylpiperazine-1-carboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to further reduce the concentration of any airborne contaminants.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. In cases of potential significant exposure, a full-body suit may be necessary.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Prevent Inhalation and Ingestion: Do not breathe dust or vapors. Do not eat, drink, or smoke in areas where the chemical is handled.

-

Grounding: For larger quantities, take precautionary measures against static discharge.

Storage

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release and Disposal Considerations

Accidental Release

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Toxicological and Ecological Information

Visualizing Safety: Emergency Response Workflow

The following diagram illustrates the logical flow of actions in the event of an accidental exposure to Phenyl 4-methylpiperazine-1-carboxylate.

Caption: Emergency response workflow for accidental exposure.

References

-

PubChem. 4-Methyl-piperazine-1-carboxylic acid phenyl ester. National Center for Biotechnology Information. [Link][2]

Sources

An In-Depth Technical Guide to the Solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, a compound of interest in contemporary drug discovery. We will delve into the theoretical principles governing its solubility, offer a predictive analysis of its behavior in a range of common organic solvents, and provide detailed, field-proven experimental protocols for empirical solubility determination. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a foundational physicochemical property that can dictate its success or failure. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, suboptimal drug performance. 4-Methyl-piperazine-1-carboxylic acid phenyl ester, a molecule featuring a piperazine core, is representative of a class of compounds with significant therapeutic potential, often implicated in the development of agents targeting a variety of biological pathways.[1][2] Understanding and quantifying the solubility of this compound in various organic media is paramount for its advancement through the drug development pipeline. This guide will equip the researcher with the necessary theoretical knowledge and practical methodologies to thoroughly characterize the solubility profile of this and similar molecules.

Molecular Structure and its Influence on Solubility

To predict the solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, we must first analyze its molecular structure (Figure 1).

Figure 1: Chemical Structure of 4-Methyl-piperazine-1-carboxylic acid phenyl ester

Caption: Molecular structure of 4-Methyl-piperazine-1-carboxylic acid phenyl ester.

The molecule possesses several key structural features that dictate its solubility:

-

A Piperazine Ring: This heterocyclic amine is a polar functional group capable of acting as a hydrogen bond acceptor.[3]

-

A Phenyl Ester Group: The phenyl ring introduces a non-polar, aromatic character, while the ester group provides a polar region with hydrogen bond accepting capabilities.

-

A Methyl Group: The N-methyl group is a small, non-polar feature.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 4-Methyl-piperazine-1-carboxylic acid phenyl ester is a balance between its polar (piperazine, ester) and non-polar (phenyl, methyl) components. This duality suggests that it will exhibit solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester in a variety of common organic solvents. This information is summarized in Table 1. It is crucial to note that this is a predictive guide, and empirical testing is necessary for quantitative assessment.

Table 1: Predicted Solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Non-Polar Solvents | |||

| Hexane | 0.1 | Low | The significant polarity of the piperazine and ester groups will limit solubility in highly non-polar solvents. |

| Toluene | 2.4 | Moderate | The presence of the aromatic phenyl ring in the solute may allow for favorable pi-stacking interactions with the aromatic solvent. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 3.1 | High | DCM's intermediate polarity should effectively solvate both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | High | THF is a good hydrogen bond acceptor and has a moderate polarity, making it suitable for this compound. |

| Ethyl Acetate | 4.4 | High | The ester functionality in ethyl acetate can interact favorably with the polar groups of the solute. |

| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent that should be effective, though potentially less so than DCM or THF for the non-polar phenyl group. |

| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent, likely to be a very effective solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, expected to be an excellent solvent for this compound. |

| Polar Protic Solvents | |||

| Isopropanol | 3.9 | Moderate | The alcohol's ability to hydrogen bond will be beneficial, but the overall polarity balance is key. |

| Ethanol | 4.3 | Moderate to High | Similar to isopropanol, with slightly higher polarity which may enhance solubility. |

| Methanol | 5.1 | High | The most polar of the simple alcohols, it is expected to be a good solvent. |

| Water | 10.2 | Low | The large non-polar phenyl group is likely to render the compound poorly soluble in water despite the polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following is a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

4-Methyl-piperazine-1-carboxylic acid phenyl ester (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2-4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The experimental workflow for determining solubility is depicted in Figure 2.

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 4-Methyl-piperazine-1-carboxylic acid phenyl ester into a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 4-Methyl-piperazine-1-carboxylic acid phenyl ester of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester and should be considered during experimental work:

-

Temperature: The solubility of most solid organic compounds increases with temperature.[6] Therefore, it is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve a given solute.[5]

-

Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect the measured solubility.

-

pH (for aqueous solutions): Although this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH would be a critical factor due to the basic nature of the piperazine nitrogen, which can be protonated at acidic pH to form a more soluble salt.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester in organic solvents. By understanding the interplay between the molecule's structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for various applications in the drug development process. The predictive solubility profile offered herein serves as a valuable starting point, while the detailed experimental protocol provides a robust framework for obtaining precise, quantitative solubility data. Adherence to these principles and methodologies will undoubtedly facilitate the efficient and successful progression of promising drug candidates like 4-Methyl-piperazine-1-carboxylic acid phenyl ester.

References

-

University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

-

ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Cetirizine. [Link]

-

PubChem. (n.d.). 4-Methyl-piperazine-1-carboxylic acid phenyl ester. [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Palomar College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enduring Chemistry of Phenyl Carbamates: A Technical Guide to Their Discovery, Application, and Revival

Abstract

The phenyl carbamate, a foundational protecting group for amines, holds a unique and evolving position in the landscape of organic synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and application of phenyl carbamate protecting groups. We will explore the seminal work that introduced this functionality, the reasons for its initial displacement by more contemporary groups like Boc and Cbz, and its recent resurgence in novel synthetic methodologies. This guide offers field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. Detailed experimental procedures, mechanistic diagrams, and comparative data are presented to equip the modern chemist with the knowledge to effectively leverage this versatile protecting group.

Introduction: The Fundamental Role of Amine Protection

In the intricate tapestry of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the selective modification of functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, are often at the heart of desired bond-forming reactions but can also be a source of unwanted side reactions. The strategic use of protecting groups to temporarily mask the reactivity of amines is therefore a cornerstone of modern synthetic chemistry.[1][2] A protecting group must be easily introduced, stable to a range of reaction conditions, and readily removed under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[2]

Among the various classes of amine protecting groups, carbamates have emerged as particularly versatile and reliable.[1] By converting a nucleophilic amine to a significantly less reactive carbamate, chemists can perform a wide array of transformations on other parts of a molecule.[2] While the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have dominated the field for decades, their progenitor, the simple phenyl carbamate, has a rich history and is experiencing a modern renaissance.[1][3] This guide will delve into the core of phenyl carbamate chemistry, from its foundational principles to its contemporary applications.

Historical Perspective: The Dawn of Carbamate Protecting Groups

The concept of amine protection via carbamates was pioneered in the early 20th century, revolutionizing the nascent field of peptide synthesis. The introduction of the carboxybenzyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the controlled, stepwise synthesis of peptides for the first time.[1][4] The Cbz group, while not a direct phenyl carbamate, laid the conceptual groundwork for the use of alkoxycarbonyl groups in amine protection.

The phenoxycarbonyl (Phoc) group, a true phenyl carbamate, was also explored in the early days of peptide synthesis.[3] It offered the advantage of being a simple, readily introduced protecting group. However, its application in traditional peptide synthesis was largely superseded by the advent of the Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.[3] The primary reason for this shift was the propensity of N-phenoxycarbonyl activated amino acids to undergo intramolecular cyclization and other side reactions under the conditions required for peptide coupling.[3]

Chemical Principles and Synthesis

The defining feature of a phenyl carbamate is the direct attachment of a phenoxy group to the carbonyl carbon of the carbamate functionality. This structural element imparts distinct chemical properties that influence its stability and reactivity.

Mechanism of Formation

The most common and straightforward method for the synthesis of phenyl carbamates is the reaction of an amine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of phenyl chloroformate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, typically in the presence of a mild base to neutralize the resulting hydrochloric acid, affords the stable phenyl carbamate.

Experimental Protocol: Synthesis of an N-Phenoxycarbonyl Amine

This protocol provides a general, self-validating procedure for the protection of a primary amine as a phenyl carbamate.

Materials:

-

Primary amine (1.0 equiv)

-

Phenyl chloroformate (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.25 M) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

To the magnetically stirred solution at room temperature, add phenyl chloroformate (1.1 equiv) dropwise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting amine is observed.

-

Upon completion, dilute the reaction mixture with a 1 M NaOH aqueous solution.

-

Extract the aqueous mixture with dichloromethane (2 x volume of THF).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure phenyl carbamate.[3]

Deprotection Strategies and Mechanisms

The removal of the phenoxycarbonyl group can be achieved under specific conditions that leave other protecting groups, such as esters and ethers, intact. The choice of deprotection strategy depends on the nature of the substrate and the overall synthetic plan.

Basic Hydrolysis

The Phoc group is susceptible to cleavage under strong basic conditions, such as refluxing with aqueous sodium hydroxide.[5] However, these harsh conditions are often not compatible with sensitive functional groups elsewhere in the molecule.

For N-phenoxycarbonyl groups derived from primary amines, the deprotection under basic conditions proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[3][5] The first step involves the deprotonation of the carbamate nitrogen to form an anionic intermediate. This is followed by the elimination of the phenoxide leaving group to generate a transient isocyanate, which is then hydrolyzed to the free amine and carbon dioxide.[3][5]

Fluoride-Mediated Deprotection

A milder and more selective method for the cleavage of phenyl carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like THF.[3] This method is particularly effective for phenyl carbamates, while other carbamates such as Boc and Cbz are more resistant under these conditions.

Experimental Protocol: TBAF-Mediated Deprotection of an N-Phenoxycarbonyl Amine

Materials:

-

N-Phenoxycarbonyl amine (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-phenoxycarbonyl amine (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).

-

Add the 1 M TBAF solution in THF (2.0 equiv) to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding water.

-

Dilute the mixture with dichloromethane and separate the organic layer.

-

Wash the organic layer with water and brine to remove residual TBAF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or other suitable methods.[3][6]

It is important to note that the outcome of the TBAF-mediated deprotection can be influenced by the substrate and reaction conditions. In some cases, the initially formed amine can react with the isocyanate intermediate (generated via the E1cb mechanism) to form a symmetrical urea as a byproduct.[3] Careful control of the amount of TBAF and the reaction temperature can help to maximize the yield of the desired amine.[3]

Comparative Analysis with Boc and Cbz Protecting Groups

The utility of a protecting group is defined by its stability and the conditions required for its removal. The phenoxycarbonyl group occupies a unique space in this regard when compared to the more common Boc and Cbz groups.

| Protecting Group | Abbreviation | Deprotection Conditions | Stability |

| Phenoxycarbonyl | Phoc | Strong base (e.g., NaOH); TBAF | Stable to acid, mild base |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid, base |

Table 1: Comparison of Common Carbamate Protecting Groups[1][2]

The key advantage of the Phoc group lies in its orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. This allows for selective deprotection strategies in complex molecules bearing multiple amine functionalities.

The Modern Revival and Applications in Drug Development

While the Phoc group saw limited use in traditional peptide synthesis, there has been a significant revival of interest in phenyl carbamates in other areas of organic and medicinal chemistry.

Synthesis of Ureas and Heterocycles

The E1cb-mediated formation of an isocyanate intermediate from N-phenoxycarbonyl amines has been cleverly exploited for the synthesis of ureas and other heterocyclic compounds. By trapping the in-situ generated isocyanate with various nucleophiles, a diverse range of structures can be accessed.[3]

Polypeptide Synthesis

Recent advances have demonstrated the utility of N-phenoxycarbonyl amino acids (NPCs) as stable, crystalline monomers for the synthesis of polypeptides. This method avoids the moisture-sensitive N-carboxyanhydrides (NCAs) traditionally used, offering a more robust and user-friendly approach to polypeptide synthesis.[7]

Role in Medicinal Chemistry

The carbamate functional group is a key structural motif in numerous approved drugs.[8][9] For instance, the Alzheimer's disease drug, Rivastigmine , is a phenyl carbamate derivative.[10] While in this case, the carbamate is part of the final pharmacophore, the synthetic strategies developed for such molecules often involve intermediates and methodologies that are directly relevant to the use of phenyl carbamates as protecting groups. The stability and electronic properties of the phenyl carbamate can be fine-tuned by substitution on the phenyl ring, offering a versatile platform for drug design and synthesis.[9]

Conclusion: A Timeless Tool for the Modern Chemist